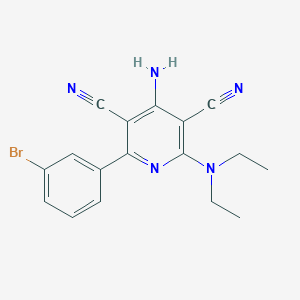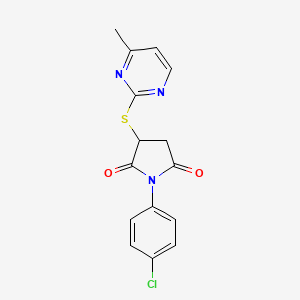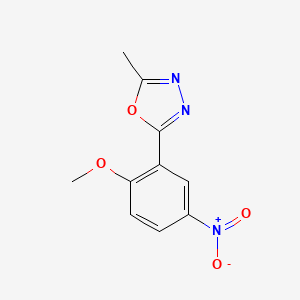
4-Amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Bromination: Introduction of the bromine atom using brominating agents such as bromine or N-bromosuccinimide (NBS).
Diethylamino Substitution: This can be done through nucleophilic substitution reactions.
Dicarbonitrile Formation: Introduction of cyano groups using cyanating agents like cyanogen bromide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、酸化物などの誘導体を形成する可能性があります。
還元: 還元反応は、アミンなどの還元された形態の形成につながる可能性があります。
置換: この化合物は置換反応に関与し、官能基が他の基に置き換わる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、アミンやアルコールなどの求核剤。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はニトロ誘導体をもたらす可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成における貴重な中間体となる可能性があります。
生物学
生物学的研究では、この化合物の誘導体は、抗菌性や抗がん性などの潜在的な生物学的活性について調査される可能性があります。
医学
医薬品化学では、この化合物は、薬物候補としての可能性を探求できます。その構造的特徴により、特定の生物学的標的に対して相互作用することが可能になる可能性があります。
産業
産業部門では、この化合物は、新しい材料の開発や農薬の前駆体として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features might allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for agrochemicals.
類似化合物との比較
Similar Compounds
- 4-Amino-2-(3-chlorophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile
- 4-Amino-2-(3-fluorophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile
- 4-Amino-2-(3-methylphenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile
Uniqueness
The uniqueness of 4-Amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile lies in its specific substituents, which might confer unique chemical and biological properties compared to its analogs. For example, the presence of the bromine atom might influence its reactivity and interaction with biological targets.
作用機序
4-アミノ-2-(3-ブロモフェニル)-6-(ジエチルアミノ)ピリジン-3,5-ジカルボニトリルの作用機序は、その特定の用途によって異なります。たとえば、薬物として使用される場合、体内の特定の酵素や受容体と相互作用し、その活性を調節する可能性があります。関連する分子標的と経路は、詳細な生化学的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
- 4-アミノ-2-(3-クロロフェニル)-6-(ジエチルアミノ)ピリジン-3,5-ジカルボニトリル
- 4-アミノ-2-(3-フルオロフェニル)-6-(ジエチルアミノ)ピリジン-3,5-ジカルボニトリル
- 4-アミノ-2-(3-メチルフェニル)-6-(ジエチルアミノ)ピリジン-3,5-ジカルボニトリル
独自性
4-アミノ-2-(3-ブロモフェニル)-6-(ジエチルアミノ)ピリジン-3,5-ジカルボニトリルの独自性は、その特定の置換基にあります。これにより、類似体と比べて、ユニークな化学的および生物学的特性がもたらされる可能性があります。たとえば、臭素原子の存在は、その反応性や生物学的標的との相互作用に影響を与える可能性があります。
特性
分子式 |
C17H16BrN5 |
|---|---|
分子量 |
370.2 g/mol |
IUPAC名 |
4-amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H16BrN5/c1-3-23(4-2)17-14(10-20)15(21)13(9-19)16(22-17)11-6-5-7-12(18)8-11/h5-8H,3-4H2,1-2H3,(H2,21,22) |
InChIキー |
XTLMIFLIJHBTMR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C(=C(C(=N1)C2=CC(=CC=C2)Br)C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11041408.png)
![2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate](/img/structure/B11041411.png)

![Tetramethyl 6'-[(3-chlorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11041421.png)
![7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one](/img/structure/B11041431.png)
![4-[7-(2-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11041432.png)
![5-(2,6-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11041445.png)
![2-methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B11041453.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11041460.png)
![N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11041465.png)
![1,4',4',6'-Tetramethyl-4-(2-thienylcarbonyl)-4'H-spiro[pyrrolidine-3,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one](/img/structure/B11041476.png)

![N-(4-chlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11041492.png)

